molecular formula C11H14O2 B2379373 (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol CAS No. 2248213-35-4

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol

Cat. No.: B2379373
CAS No.: 2248213-35-4
M. Wt: 178.231
InChI Key: OUVYBHZURRUONE-HNHGDDPOSA-N
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Description

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is an organic compound that features a benzofuran ring fused with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of benzofuran derivatives, which are subjected to catalytic hydrogenation to introduce the dihydro functionality. The subsequent addition of a propanol group is achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzofuran ring can be further reduced to yield fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of fully saturated benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)ethanol
  • (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)butan-1-ol
  • (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)pentan-1-ol

Uniqueness

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is unique due to its specific propanol side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVYBHZURRUONE-HNHGDDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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